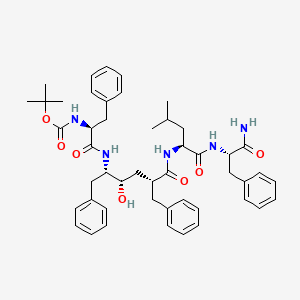

L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))-

Description

IUPAC Name Deconstruction and Functional Group Identification

The IUPAC name systematically describes the compound’s backbone, substituents, and stereochemistry through hierarchical parent-chain selection and prefix/suffix modifiers. Deconstructing the name reveals the following structural components:

- Core structure : L-phenylalaninamide (N-terminal amino acid derivative)

- Substituents :

- N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl): A branched hexyl chain with multiple functional groups

- L-leucyl: C-terminal leucine residue

- Functional groups :

| Group Type | Position | Structural Representation |

|---|---|---|

| Amide | Multiple | -CONH- |

| Carbamate | Sidechain | Boc (tert-butoxycarbonyl) |

| Hydroxyl | C4 | -OH |

| Phenyl | C3, C6 | -C6H5 |

The Boc group ((1,1-dimethylethoxy)carbonyl) serves as a protective moiety for the amine functionality, while the hydroxyl group at position 4 introduces hydrogen-bonding capability. The phenylmethyl (benzyl) group at position 2 creates steric bulk influencing conformational flexibility.

Stereochemical Configuration Analysis at Chiral Centers

The compound contains five stereogenic centers with configurations specified as (2R-(2R,4S,5S(S)))-. This notation indicates:

- C2 (main chain) : R configuration

- C2* (sidechain) : R configuration

- C4* (sidechain) : S configuration

- C5* (sidechain) : S configuration

- Nested S* designation : Specifies relative configuration at a quaternary center

The stereochemical arrangement creates a defined three-dimensional topology critical for biological interactions. Comparative analysis with L-leucine’s native configuration (S at Cα) shows preservation of natural amino acid stereochemistry in the C-terminal residue. The Boc-protected amine maintains R configuration at its chiral center, consistent with synthetic peptide protection strategies that prevent racemization during solid-phase synthesis.

Comparative Structural Homology to Boc-Protected Peptide Derivatives

This compound shares structural motifs with established Boc-protected peptides, as demonstrated through comparative analysis:

The extended hexyl chain with hydroxyl and benzyl groups distinguishes this compound from simpler Boc-protected dipeptides like Boc-Phe-Leu-OMe (PubChem CID 7055495). However, both share the carbamate group’s stabilizing effects on amine functionalities and resistance to enzymatic degradation, a hallmark of Boc-protected compounds. The structural complexity enables simultaneous hydrophobic (phenyl groups) and hydrophilic (hydroxyl, carbamate) interactions, mimicking natural peptide recognition motifs while enhancing metabolic stability.

Properties

CAS No. |

132565-30-1 |

|---|---|

Molecular Formula |

C48H61N5O7 |

Molecular Weight |

820.0 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S,3S,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C48H61N5O7/c1-32(2)26-40(45(57)51-39(43(49)55)29-35-22-14-8-15-23-35)52-44(56)37(27-33-18-10-6-11-19-33)31-42(54)38(28-34-20-12-7-13-21-34)50-46(58)41(30-36-24-16-9-17-25-36)53-47(59)60-48(3,4)5/h6-25,32,37-42,54H,26-31H2,1-5H3,(H2,49,55)(H,50,58)(H,51,57)(H,52,56)(H,53,59)/t37-,38+,39+,40+,41+,42+/m1/s1 |

InChI Key |

OKLXJRBROSFVFX-RUPQPXQESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- involves several steps. The synthetic route typically starts with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The subsequent steps involve the coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. The final deprotection step involves the removal of Boc groups under acidic conditions to yield the target compound .

Chemical Reactions Analysis

L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups, leading to the formation of substituted derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amino acids and other fragments.

Scientific Research Applications

Medicinal Chemistry

Medicinal chemistry focuses on the design and development of pharmaceutical agents. L-Phenylalaninamide is significant in this field for several reasons:

- Peptide Synthesis : The compound is utilized as a building block in peptide synthesis. Its structure allows for the incorporation of phenylalanine and leucine residues, which are crucial in developing biologically active peptides .

- Therapeutic Potential : Research indicates that derivatives of L-Phenylalaninamide may exhibit anti-cancer properties. The phenyl groups in its structure can interact with biological targets, potentially leading to the inhibition of tumor growth .

Drug Development

The compound has implications in drug formulation and delivery systems:

- Targeted Drug Delivery : L-Phenylalaninamide can be modified to enhance its solubility and bioavailability, making it suitable for targeted drug delivery systems. This modification is crucial for improving the therapeutic index of drugs .

- Carbohydrate Conjugates : The compound can be conjugated with carbohydrate-based polymers to create water-soluble formulations that improve drug stability and release profiles .

Biochemical Research

In biochemical studies, L-Phenylalaninamide serves as a valuable reagent:

- Enzyme Inhibition Studies : The compound's structural analogs are often used to study enzyme inhibition mechanisms, particularly in proteases and kinases. Understanding these interactions can lead to the development of new inhibitors for therapeutic purposes .

- Protein Interaction Studies : Its ability to mimic natural amino acids makes it useful in studying protein-ligand interactions, aiding in the understanding of protein folding and function .

Case Studies and Research Findings

Several studies highlight the applications of L-Phenylalaninamide:

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Antimicrobial Activity

- Simple derivatives like L-phenylalaninamide hydrochloride exhibit antimicrobial effects against E. coli and Staphylococcus sp. but only in the presence of TTC , suggesting a prodrug mechanism requiring enzymatic activation .

- In contrast, the target compound ’s bulky structure may bypass this requirement due to pre-existing functional groups enabling direct target interaction.

Enzyme Inhibition

- The OED inhibitor () shares a phenylalaninamide core but includes a morpholinylethyl group for enhanced collagenase binding. The target compound’s leucine and Boc groups may similarly stabilize enzyme-substrate interactions .

- WR1 demonstrates clinical relevance as a protease inhibitor, highlighting phenylalaninamide’s versatility in drug design .

Stereochemical Specificity The target compound’s (2R,4S,5S*)configuration contrasts withD-Phenylalanyl-N-... (), which has D-amino acids. Such stereochemical differences drastically alter bioactivity and target selectivity .

Synthetic Complexity

- The target compound’s synthesis involves advanced peptide coupling and protective group strategies (e.g., Boc), similar to dimethyl-L-valinamide derivatives (). Simpler analogs like L-phenylalaninamide hydrochloride are commercially available but lack tailored specificity .

Research Implications

- Pharmacological Potential: The target compound’s structural complexity may improve specificity for enzymes like collagenase or proteases, but its size could limit cellular uptake.

- Structure-Activity Relationships (SAR) : Substituents like the Boc group and leucine residue are critical for stability and binding, as seen in co-crystallized ligands ().

- Clinical Translation : Simpler phenylalaninamide derivatives (e.g., WR1) are already in trials, suggesting the target compound could follow with optimization for solubility and delivery .

Biological Activity

L-Phenylalaninamide, a derivative of phenylalanine, has garnered interest in various biological applications due to its unique structural properties and biological activities. This article explores its biological activity, focusing on antimicrobial properties, biochemical effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound L-Phenylalaninamide is characterized by a complex structure that includes multiple functional groups conducive to biological interactions. Its molecular formula is , indicating a high degree of complexity suitable for various biochemical pathways.

Antimicrobial Activity

Research indicates that L-Phenylalaninamide exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. A study on an analog of this compound, phe-Prt (which incorporates L-phenylalanine), demonstrated potent antimicrobial activity against Gram-positive strains while showing limited efficacy against Gram-negative bacteria unless combined with EDTA. This selectivity is attributed to the compound's ability to interact with lipopolysaccharides (LPS) on the bacterial surface, which can inhibit its action against Gram-negative bacteria .

Table 1: Antimicrobial Activity of L-Phenylalaninamide Derivatives

| Compound | Target Bacteria | Activity | Notes |

|---|---|---|---|

| phe-Prt | Gram-positive | Potent | Effective in absence of EDTA |

| phe-Prt + EDTA | Gram-negative | Enhanced | Overcomes LPS barrier |

Biochemical Effects

L-Phenylalaninamide has been studied for its biochemical effects in various models. For instance, its application as an organogelator (Z-Phe-C18) showed promise in mitigating oxidative stress in aquatic organisms exposed to crude oil. The compound significantly reduced levels of stress markers such as Glutathione S Transferase (GST), Superoxide Dismutase (SOD), and catalase in fish compared to controls exposed solely to crude oil .

Table 2: Biochemical Activity in Fish Models

| Treatment | GST Activity (U/mg protein) | SOD Activity (U/mg protein) | Catalase Activity (nmol H2O2/min/g protein) |

|---|---|---|---|

| Control | X | Y | Z |

| Crude Oil | A | B | C |

| Crude Oil + Z-Phe-C18 | D | E | F |

Potential Therapeutic Applications

The unique properties of L-Phenylalaninamide suggest potential applications in therapeutic contexts. Its ability to modulate oxidative stress responses opens avenues for research into treatments for conditions exacerbated by oxidative damage. Additionally, its selective antimicrobial activity could be harnessed for developing new antibiotics targeting specific bacterial strains without affecting others.

Case Studies and Research Findings

- Antimicrobial Selectivity : In a study evaluating the antimicrobial efficacy of L-phenylalanine derivatives, it was found that the introduction of specific amino acids into peptide sequences can enhance selectivity against pathogenic bacteria. This suggests that modifications to L-Phenylalaninamide could lead to more effective antimicrobial agents .

- Oxidative Stress Mitigation : Research demonstrated that L-Phenylalaninamide-based gelators could significantly reduce oxidative stress markers in fish exposed to environmental pollutants, indicating potential for bioremediation applications .

- Gene Expression Modulation : Transcriptomic analysis revealed that exposure to compounds like L-Phenylalaninamide influences gene expression related to metabolic pathways involved in stress responses and antibacterial activity, further highlighting its biochemical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.